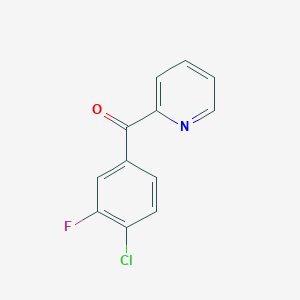

2-(4-Chloro-3-fluorobenzoyl)pyridine

Description

Historical Context and Evolution of Halogenated Benzoyl Pyridine (B92270) Derivatives

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, with the pyridine scaffold being a ubiquitous feature in numerous natural products, including vitamins and alkaloids. lifechemicals.com The deliberate introduction of halogen atoms to pyridine and related aromatic systems marked a significant step forward in synthetic organic chemistry. Halogenation methods have been historically important, providing foundational C-H functionalization strategies and enabling the creation of carbon-halogen bonds that serve as versatile platforms for further chemical transformation. nih.gov

Initially, the synthesis of halogenated pyridines relied on classical electrophilic aromatic substitution reactions, though these methods often faced challenges with regioselectivity and harsh reaction conditions due to the electron-deficient nature of the pyridine ring. nih.gov The development of benzoylpyridines, a subset of this family, was driven by their discovery as key structural motifs in a wide range of biologically active compounds. nih.gov Early methods for their preparation included the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst, a variation of the Hoesch reaction. google.com

Over the decades, the synthetic toolbox for creating halogenated benzoylpyridine derivatives has evolved dramatically. The focus has shifted towards developing more selective, efficient, and milder halogenation techniques. nih.govrsc.org This evolution was spurred by the increasing demand for precisely functionalized building blocks for drug discovery programs. nih.gov Modern methods, such as the use of designed phosphine (B1218219) reagents to selectively install halogens at specific positions on the pyridine ring, represent the current state-of-the-art, allowing for late-stage functionalization of complex molecules. nih.govchemrxiv.org This progression from broad-stroke halogenation to site-selective installation has been crucial for unlocking the full potential of scaffolds like 2-(4-Chloro-3-fluorobenzoyl)pyridine.

Strategic Importance of the this compound Scaffold in Modern Organic Synthesis

The strategic value of the this compound scaffold lies in the unique interplay of its constituent parts: the pyridine ring, the ketone linker, and the di-halogenated phenyl ring. Such scaffolds are often referred to as "privileged structures" in medicinal chemistry because they can interact with a variety of biological targets, forming the basis for diverse therapeutic agents. nih.govresearchgate.net

The pyridine nucleus itself is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com Its presence can enhance water solubility and provide a key point for hydrogen bonding interactions with biological macromolecules. nih.gov The benzoyl group provides a rigid, three-dimensional structure and the ketone functionality can act as a hydrogen bond acceptor.

The specific 4-chloro-3-fluoro substitution pattern on the phenyl ring is of particular synthetic importance for several reasons:

Orthogonal Reactivity: The chlorine and fluorine atoms exhibit different reactivities. The carbon-chlorine bond is more susceptible to cleavage in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the selective introduction of new aryl, alkyl, or amino groups at the 4-position. nih.gov

Modulation of Electronic Properties: The strong electron-withdrawing nature of both fluorine and chlorine atoms significantly influences the electronic character of the phenyl ring. This can be used to tune the reactivity of the molecule and the properties of its downstream derivatives.

Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, a common strategy in drug design to improve the pharmacokinetic profile of a compound.

Consequently, this compound is not typically an end product itself, but rather a versatile intermediate or building block. nih.govmdpi.com It provides a pre-functionalized, stable core upon which chemists can build molecular complexity, making it a highly valuable tool for constructing libraries of novel compounds for screening in drug discovery and materials science applications.

Overview of Current Academic Research Directions and Methodologies

Current academic research is focused on developing more efficient, sustainable, and versatile methods for the synthesis of benzoylpyridines and their derivatives. A significant trend is the move away from traditional batch chemistry towards continuous flow processes and photochemical methods, which offer improved safety, scalability, and efficiency. acs.orgalmacgroup.com

One recent and notable methodology is the development of a catalyst-free, photoinduced reductive arylation strategy. acs.orgacs.org This approach couples various aromatic aldehydes with cyanopyridines in a continuous flow system, followed by an oxidation step to yield the desired benzoylpyridine. This method is characterized by its high efficiency and reproducibility, avoiding the need for catalysts and tolerating a wide range of functional groups, including halogens. acs.org

The optimization of such a process highlights the meticulous work involved in modern synthetic chemistry. Researchers systematically vary parameters to maximize yield and minimize side products.

Table 1: Optimization of a Photochemical Flow Synthesis of a Benzoylpyridine Derivative Data sourced from a study on a modular synthesis of benzoylpyridines. acs.org

| Entry | Deviation from Standard Conditions | Yield (%) |

|---|---|---|

| 1 | None (30 min residence time) | 55 |

| 2 | 10 min residence time | 37 |

| 3 | 50 min residence time | 43 |

| 4 | 3 equivalents of base (DIPEA) | 47 |

| 5 | 3 equiv. of 2-cyanopyridine, 6 equiv. of MeOH, 66W power | 65 |

This table illustrates how adjusting reaction time, stoichiometry, and solvent additives can significantly impact the efficiency of the synthesis, nearly suppressing undesired side reactions like pinacol (B44631) coupling. acs.org

Another major research direction is the development of novel catalytic systems for C-H functionalization and cross-coupling reactions. This allows for the direct modification of the pyridine or phenyl rings within the benzoylpyridine scaffold, providing rapid access to a diverse range of analogues. nih.gov The search for environmentally benign methods, such as using water as a solvent and employing hypervalent iodine(III) reagents for halogenation, is also a prominent theme in current academic pursuits. rsc.org These advanced methodologies underscore the ongoing effort to refine the synthesis of complex molecules like this compound, making them more accessible for a wide range of scientific applications.

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXZEGBYZXEHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies

Conventional and Retrosynthetic Approaches to the Core Structure

Retrosynthetic analysis of 2-(4-Chloro-3-fluorobenzoyl)pyridine suggests several logical disconnections. The most apparent is at the carbonyl-pyridine bond, breaking the molecule into a pyridine-based nucleophile or electrophile and a corresponding benzoyl-based electrophile or nucleophile. This approach forms the basis of many conventional synthetic strategies. youtube.comyoutube.comyoutube.com

Friedel-Crafts Acylation and Related Carbon-Carbon Bond Forming Reactions

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones through electrophilic aromatic substitution. nih.govorganic-chemistry.org In this reaction, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com However, the direct Friedel-Crafts acylation of pyridine (B92270) is generally challenging. The nitrogen atom in the pyridine ring is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. ijpsonline.com

To overcome this limitation, modifications to the standard procedure are necessary. One approach involves the acylation of more electron-rich pyridine derivatives or the use of alternative reaction conditions. A plausible route for synthesizing the target molecule could involve the reaction of a suitable pyridine precursor with 4-chloro-3-fluorobenzoyl chloride. While direct acylation of pyridine is inefficient, related C-C bond-forming reactions can be employed. For instance, reacting a 2-lithiopyridine or a 2-pyridyl Grignard reagent with 4-chloro-3-fluorobenzoyl chloride provides a direct route to the ketone.

Another strategy involves an intramolecular Friedel-Crafts reaction, which can be used to construct cyclic ketones. sigmaaldrich.com While not directly applicable to the intermolecular synthesis of this compound, the principles of activating carboxylic acids to form reactive acylium ions are relevant. researchgate.net

Functional Group Interconversion Pathways for Pyridine Ring Derivatization

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. wikipedia.org This is particularly useful in pyridine chemistry, where direct functionalization can be difficult. Several pathways can be envisioned for derivatizing the pyridine ring to install the benzoyl moiety at the C2 position.

One common method starts with pyridine N-oxide. The N-oxide activates the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to both nucleophilic and electrophilic attack. For example, a 2-substituted pyridine can be obtained by reacting a pyridine N-oxide with a Grignard reagent, followed by treatment with acetic anhydride. organic-chemistry.org Another approach involves the reaction of pyridine N-oxides with phosphorus oxychloride (POCl₃) to generate 2-chloropyridines, which are versatile intermediates for subsequent cross-coupling reactions. prepchem.com

Another FGI strategy begins with 2-cyanopyridine. The cyano group can be targeted by organometallic reagents, such as Grignard or organolithium reagents derived from 4-chloro-3-fluorobenzene, to form a ketone after hydrolysis of the intermediate imine. A light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines has also been developed, which, followed by oxidation, yields bisaryl ketones. nih.gov

Modern C-H functionalization techniques also represent an advanced form of FGI. These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity. nih.gov While complex, such strategies can provide efficient routes to substituted pyridines that would otherwise require multiple steps. nih.govresearchgate.net

Precursor Synthesis and Halogenation Techniques for the Benzoyl Moiety

The synthesis of the 4-chloro-3-fluorobenzoyl moiety is a critical step. This typically involves preparing 4-chloro-3-fluorobenzoyl chloride, the key reagent for acylation reactions. The synthesis of this precursor can start from simpler, commercially available materials.

One synthetic route begins with 4-fluorobenzaldehyde (B137897). wikipedia.org This compound can be chlorinated to produce 4-fluorobenzoyl chloride, which is then further chlorinated under the influence of a catalyst (such as iodine or iron(III) chloride) to introduce a chlorine atom at the 3-position, yielding 3-chloro-4-fluorobenzoyl chloride. google.com Alternatively, 4-fluorobenzoic acid can be converted to 4-fluorobenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. prepchem.comreddit.com

Another pathway involves the free-radical halogenation of a toluene (B28343) derivative. wikipedia.org For example, 4-fluoro-3-chlorotoluene can be synthesized and then oxidized to the corresponding benzoic acid, which is subsequently converted to the acyl chloride. Halogenation reactions are fundamental in organic synthesis for introducing halogen atoms onto aromatic rings. mt.com The specific regiochemistry of halogenation is controlled by the directing effects of existing substituents on the benzene (B151609) ring.

| Precursor | Reagent(s) | Product |

| 4-Fluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-Fluorobenzoyl chloride |

| 4-Fluorobenzaldehyde | Chlorinating agent (e.g., Cl₂) | 4-Fluorobenzoyl chloride |

| 4-Fluorobenzoyl chloride | Chlorinating agent (e.g., Cl₂), Catalyst (e.g., FeCl₃, I₂) | 3-Chloro-4-fluorobenzoyl chloride |

Contemporary Synthetic Innovations for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has focused on developing more efficient and selective reactions, often utilizing transition-metal catalysis and adhering to the principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Benzoyl-Pyridine Linkage

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, offering mild and highly selective alternatives to traditional methods. mdpi.comfrontiersin.org Palladium-catalyzed cross-coupling reactions are particularly powerful for constructing the diaryl ketone framework of this compound. mdpi.com

The Suzuki-Miyaura coupling reaction is a versatile method for this purpose. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net For the synthesis of the target molecule, two main strategies exist:

Coupling of a 2-pyridylboronic acid with 1-halo-4-chloro-3-fluorobenzene, followed by a separate step to introduce the carbonyl group.

A more direct approach is a carbonylative Suzuki coupling, where carbon monoxide is incorporated during the reaction to form the ketone directly.

Recent advancements have demonstrated the effective Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with various aryl halides, providing a general method for creating 2-arylpyridines. nih.govclaremont.edudntb.gov.ua Palladium catalysts with specific phosphine (B1218219) ligands are often employed to achieve high yields and functional group tolerance. claremont.edu

Palladium-catalyzed carbonylation reactions offer another elegant route. acs.org These reactions can form ketones by coupling aryl halides with various nucleophiles under a carbon monoxide atmosphere. liv.ac.uk For example, an aryl tosylate or mesylate can be carbonylated to form an ester, which could potentially be converted to the desired ketone. organic-chemistry.org This methodology can generate symmetrical diaryl ketones from arylboronic acids and has been extended to create unsymmetrical ketones. liv.ac.ukbohrium.com

| Coupling Reaction | Pyridine Component | Benzene Component | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | 2-Pyridylboronic acid | 4-Chloro-3-fluoro-1-iodobenzene | Pd(PPh₃)₄, Base |

| Carbonylative Coupling | 2-Bromopyridine (B144113) | (4-Chloro-3-fluorophenyl)boronic acid | Pd(OAc)₂, Ligand, CO |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of pyridine derivatives and other heterocyclic compounds. ijpsonline.comresearchgate.net

Key green chemistry approaches relevant to the synthesis of this compound include:

Catalysis: The use of transition-metal catalysts (as described in 2.2.1) is inherently greener than stoichiometric reagents (like AlCl₃ in Friedel-Crafts reactions) because they are used in small amounts and can be recycled, reducing waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling and carbonylation reactions often have higher atom economy than classical multi-step syntheses.

Use of Safer Solvents: Traditional syntheses often use hazardous chlorinated solvents. Green approaches favor the use of safer alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.in Some reactions can even be performed under solvent-free conditions. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.govacs.org Microwave irradiation can significantly reduce reaction times, increase yields, and lead to purer products compared to conventional heating methods. nih.govacs.org

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure (a one-pot reaction) reduces the need for purification of intermediates, saves solvents and energy, and decreases waste generation. rasayanjournal.co.inacs.org

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. rasayanjournal.co.in

Scalable Synthesis and Industrial Relevance Considerations

The industrial production of this compound necessitates synthetic routes that are not only efficient and high-yielding but also cost-effective and amenable to large-scale manufacturing. Key considerations for industrial synthesis include the availability and cost of starting materials, the number of synthetic steps, the use of hazardous reagents, and the ease of purification.

Several synthetic strategies can be envisioned for the large-scale production of this compound, primarily revolving around the formation of the ketone linkage between the pyridine and the phenyl ring.

Precursor Synthesis

A critical precursor for the synthesis is 4-chloro-3-fluorobenzoyl chloride. Patented industrial processes for the preparation of this intermediate often start from readily available materials. One such method involves the chlorination of 4-fluorobenzaldehyde to 4-fluorobenzoyl chloride, followed by a catalyzed chlorination to introduce the second chlorine atom at the 3-position.

Another key precursor is a 2-substituted pyridine that can act as a nucleophile or be converted into a reactive organometallic species. Common starting materials include 2-bromopyridine or 2-chloropyridine, which are commercially available in bulk.

Scalable Synthetic Routes

Grignard Reaction: A well-established and scalable method for the formation of carbon-carbon bonds is the Grignard reaction. This approach would involve the preparation of a 2-pyridyl Grignard reagent, typically from 2-bromopyridine and magnesium metal. This organometallic intermediate would then be reacted with an electrophilic form of the benzoyl group, such as 4-chloro-3-fluorobenzoyl chloride or a corresponding ester.

Reaction Scheme:

Formation of the Grignard reagent: 2-bromopyridine + Mg → 2-pyridylmagnesium bromide

Acylation: 2-pyridylmagnesium bromide + 4-chloro-3-fluorobenzoyl chloride → this compound

This method is attractive for industrial applications due to the relatively low cost of the reagents and the straightforward nature of the reaction. However, careful control of reaction conditions, such as temperature and moisture, is crucial to prevent side reactions and ensure high yields.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods are highly versatile and can be adapted for large-scale production.

In a potential Suzuki coupling approach, a 2-pyridylboronic acid or ester would be coupled with a 4-chloro-3-fluorobenzoyl derivative (e.g., the acid chloride) in the presence of a palladium catalyst and a base.

Reaction Scheme (Suzuki-type): 2-pyridylboronic acid + 4-chloro-3-fluorobenzoyl chloride + Pd catalyst/base → this compound

While the cost of palladium catalysts can be a consideration for industrial-scale synthesis, the high efficiency and functional group tolerance of these reactions often justify their use. Process optimization to minimize catalyst loading and ensure efficient recycling is a key area of industrial research.

Industrial Relevance

The industrial importance of this compound lies in its role as a key intermediate for the synthesis of high-value products. The presence of the halogenated phenyl ring and the pyridine moiety makes it a versatile building block for creating complex molecules with desired biological activities.

In the Pharmaceutical Industry: Many approved drugs and clinical candidates contain the pyridine scaffold. The introduction of chloro and fluoro substituents on the phenyl ring can significantly impact a drug's metabolic stability, lipophilicity, and binding affinity to its target protein. Therefore, this compound is a valuable starting material for the synthesis of novel therapeutic agents.

In the Agrochemical Industry: Pyridine-based compounds are a cornerstone of modern agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethylpyridine derivatives, for instance, are key components in a number of crop protection products. The structural motifs present in this compound are analogous to those found in various successful agrochemicals, suggesting its utility in the development of new and effective crop protection agents. The combination of chlorine and fluorine atoms can enhance the biological activity and spectrum of these products.

The demand for advanced pharmaceutical and agrochemical products continues to drive the need for efficient and scalable syntheses of key intermediates like this compound. Ongoing research in process chemistry aims to further optimize the production of this valuable compound, focusing on green chemistry principles, cost reduction, and improved safety and environmental profiles.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Transformations on the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of a strongly electron-withdrawing benzoyl group at the C-2 position further deactivates the ring towards electrophiles and enhances its reactivity towards nucleophiles.

The regioselectivity of reactions on the pyridine nucleus of 2-(4-Chloro-3-fluorobenzoyl)pyridine is primarily governed by the electronic influence of the nitrogen atom and the C-2 benzoyl substituent. The pyridine nitrogen significantly reduces the electron density at the α (C-2, C-6) and γ (C-4) positions, making these sites the most electrophilic and thus the primary targets for nucleophilic attack. Conversely, electrophilic substitution is disfavored and, when forced, would be directed to the β (C-3, C-5) positions where the electron density is comparatively higher.

The C-2 benzoyl group, being electron-withdrawing, further deactivates the entire ring towards electrophilic substitution. For nucleophilic aromatic substitution (SNAr), the primary sites of attack are the positions ortho and para to the nitrogen atom (C-2, C-4, C-6). The presence of the benzoyl group at C-2 sterically hinders attack at this position to some extent, but electronically activates the C-4 and C-6 positions for nucleophilic attack. Electron-withdrawing groups on the pyridine ring are known to facilitate C-4 arylation. nih.gov The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, bulky substituents near the pyridine ring can direct nucleophilic attack to the less sterically hindered position. researchgate.net

Predicted Regioselectivity of Reactions on the Pyridine Nucleus

| Reaction Type | Predicted Position of Attack | Governing Factors |

|---|---|---|

| Nucleophilic Attack | C-4 and C-6 | Electronic deactivation by pyridine nitrogen and C-2 benzoyl group. |

| Electrophilic Attack | C-3 and C-5 (if reaction occurs) | Relative higher electron density compared to C-2, C-4, and C-6. |

The reactivity of the pyridine ring can be significantly altered through the formation of the corresponding N-oxide. Oxidation of the pyridine nitrogen in this compound would yield this compound N-oxide. This transformation has profound effects on the electronic properties of the ring. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the C-2 and C-4 positions, while also being inductively electron-withdrawing.

This dual nature makes the pyridine N-oxide ring more susceptible to both electrophilic and nucleophilic attack. arkat-usa.orgscripps.edu Electrophilic substitution is now favored at the C-4 position due to the resonance donation from the N-oxide group. Nucleophilic attack is also enhanced, particularly at the C-2 and C-6 positions, after the oxygen atom is activated by an electrophile. scripps.edu For instance, treatment of pyridine N-oxides with reagents like phosphorus oxychloride can lead to chlorination at the 2- and 4-positions. wikipedia.org Similarly, reactions with Grignard reagents can introduce alkyl or aryl groups at the C-2 position. acs.org The N-oxide can be subsequently deoxygenated to restore the pyridine ring, making it a versatile synthetic intermediate. arkat-usa.orgwikipedia.org

Reactivity Profile of this compound N-Oxide

| Reaction Type | Favored Position | Example Reagent | Product Type |

|---|---|---|---|

| Electrophilic Substitution | C-4 | Nitrating agents | 4-Nitro derivative |

| Nucleophilic Substitution | C-2, C-6 | POCl₃ | 2-Chloro derivative |

| Arylation | C-2 | Arylzinc reagents with TFAA | 2-Aryl derivative researchgate.net |

Reactivity of the Benzoyl Group and Carbonyl Transformations

The benzoyl group in this compound contains a carbonyl moiety, which is a key site for chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity allows for a variety of carbonyl transformations.

Common reactions involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 2-(α-hydroxy-(4-chloro-3-fluorobenzyl))pyridine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Nucleophilic Addition: Organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Formation of Imines and Related Compounds: The carbonyl group can react with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones.

The reactivity of the carbonyl group is influenced by the electronic effects of both the pyridine and the substituted benzene (B151609) rings. The electron-withdrawing nature of the pyridine ring at the 2-position enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to benzophenone.

Potential Carbonyl Transformations

| Reagent | Product Functional Group |

|---|---|

| NaBH₄ or LiAlH₄ | Secondary Alcohol |

| R-MgBr (Grignard Reagent) | Tertiary Alcohol |

| R-NH₂ (Primary Amine) | Imine |

| NH₂OH (Hydroxylamine) | Oxime |

Stereoelectronic Effects of Halogen Substituents on Reaction Pathways

The chlorine and fluorine atoms on the benzoyl ring have a significant impact on the reactivity of the molecule through their stereoelectronic effects. Both halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). libretexts.org Fluorine is more electronegative than chlorine. They also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). stackexchange.com For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution on the benzoyl ring. libretexts.orgstackexchange.com

These halogen substituents influence reaction pathways in several ways:

Reactivity of the Benzoyl Ring: The electron-withdrawing nature of the halogens deactivates the benzoyl ring towards electrophilic attack. However, their resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogens.

Reactivity of the Carbonyl Group: The inductive withdrawal of electron density by the halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogen substituents can activate the benzoyl ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the halogens, although this typically requires strong nucleophiles and harsh conditions.

The relative positions of the fluorine (at C-3) and chlorine (at C-4) create a specific electronic environment on the benzoyl ring that will dictate the regioselectivity of any substitution reactions on this ring.

Stereoelectronic Effects of Halogen Substituents

| Effect | Description | Consequence on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond. | Deactivates the benzoyl ring; increases carbonyl electrophilicity. |

| Resonance Effect (+R) | Donation of lone pair electrons into the pi system. | Directs electrophiles to ortho/para positions on the benzoyl ring. |

Photochemical and Thermal Reactivity Investigations

The photochemical and thermal reactivity of this compound is anticipated based on its structural features. The presence of the benzoylpyridine chromophore suggests potential for photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a higher energy state, which can then undergo various reactions such as intramolecular hydrogen abstraction or cycloaddition reactions. The substitution pattern on the pyridine ring can influence the course of these photochemical processes. unl.pt

Thermal reactions of such heterocyclic ketones can involve rearrangements or fragmentation at elevated temperatures. The stability of the pyridine and benzene rings suggests that high temperatures would be required for decomposition. The presence of halogen substituents might also influence thermal stability and decomposition pathways. While specific studies on the photochemical and thermal behavior of this compound are not widely reported, analogies can be drawn from related benzoyl-substituted heterocycles and organohalogen compounds. For instance, photochemical reactions of related compounds have been shown to involve bond cleavage and rearrangements. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. fluorine1.ruipb.ptorganicchemistrydata.org For 2-(4-chloro-3-fluorobenzoyl)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton, carbon, and fluorine signals, confirms the connectivity of the atoms, and offers insight into its preferred conformation in solution.

1D NMR Analysis:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The pyridine (B92270) ring protons typically appear in the δ 8.5-7.0 ppm range, while the protons on the substituted benzene (B151609) ring will also be in the aromatic region. The specific chemical shifts and coupling patterns (J-coupling) allow for the assignment of each proton to its position on the rings. For example, the proton ortho to the pyridine nitrogen is typically the most downfield-shifted.

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the twelve carbon atoms in the molecule, including the carbonyl carbon which appears significantly downfield (typically δ 190-200 ppm). The carbons attached to electronegative atoms (F, Cl, N) will also show characteristic shifts.

¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the fluorine environment. A single resonance is expected for the fluorine atom on the benzoyl ring. The chemical shift, referenced against a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. colorado.edusemanticscholar.org

2D NMR Analysis: Two-dimensional NMR experiments are crucial for establishing the bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. youtube.comsdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons within the pyridine and the 4-chloro-3-fluorophenyl rings, allowing for sequential assignment of the protons on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.educolumbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

Table 4.1.1: Predicted NMR Data for this compound

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) | Key Correlations/Information |

| ¹H | 1D NMR | 7.0 - 8.8 | Seven distinct signals for aromatic protons. Coupling patterns reveal ortho, meta relationships. |

| ¹³C | 1D NMR | 120 - 170 (Aromatic), ~195 (C=O) | Twelve signals. C-F and C-Cl carbons identified by J-coupling and chemical shift. Carbonyl carbon is highly deshielded. |

| ¹⁹F | 1D NMR | -100 to -130 (vs CFCl₃) | Single peak confirming the single fluorine environment. |

| ¹H-¹H | COSY | N/A | Cross-peaks confirm adjacent protons on both the pyridine and phenyl rings. |

| ¹H-¹³C | HSQC | N/A | Correlates each aromatic proton to its directly attached carbon atom. |

| ¹H-¹³C | HMBC | N/A | Key correlations: Pyridine H to Carbonyl C; Phenyl H to Carbonyl C. Establishes the connection between the two ring systems via the ketone bridge. |

The relative orientation of the pyridine and benzoyl rings in solution can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. rsc.org By measuring through-space interactions between protons on the different rings, it is possible to determine the preferred conformation. For example, an NOE enhancement between the H-6 proton of the pyridine ring and the H-2' proton of the benzoyl ring would suggest a twisted, non-planar conformation in solution. The magnitude of three-bond coupling constants can also provide information about dihedral angles, further refining the conformational model. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. pressbooks.pubnih.gov

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is expected to be a strong, sharp absorption band for the carbonyl group of the ketone, typically appearing in the range of 1660-1700 cm⁻¹. elixirpublishers.comlibretexts.org Its precise position can be influenced by conjugation with the aromatic rings.

Aromatic Ring Vibrations: Both the pyridine and benzene rings will exhibit characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.orgvscht.cz

C-Halogen Vibrations: The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.org The C-F stretching vibration is also found in the fingerprint region, usually as a strong band between 1250-1000 cm⁻¹.

Pyridine Ring Vibrations: The C-N stretching vibrations of the pyridine ring are typically observed in the 1382-1266 cm⁻¹ range. elixirpublishers.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic rings, and can be used to study molecular interactions in different environments.

Table 4.2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Ketone C=O | Stretch | 1660 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| Pyridine C-N | Stretch | 1266 - 1382 | Medium |

| Aryl C-F | Stretch | 1000 - 1250 | Strong |

| Aryl C-Cl | Stretch | 550 - 850 | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Derivations

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula C₁₂H₇ClFNO corresponds to an exact mass that can be precisely verified. chemicalbook.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways include:

Cleavage of the bond between the carbonyl group and the pyridine ring, leading to a pyridinoyl cation or a 4-chloro-3-fluorophenyl cation.

Loss of small molecules such as CO.

Sequential loss of halogen atoms.

Analysis of these fragment ions helps to confirm the identity and structure of the compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of 2-(4-Chloro-3-fluorobenzoyl)pyridine. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a detailed understanding of the molecule's properties. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. mdpi.com

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and the substituted benzoyl rings.

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (IR and Raman). These calculated frequencies can be compared with experimental data to validate the computational model. For example, in a study of the related compound 2-benzoylpyridine (B47108), the C=O stretching vibration is a key focus of vibrational analysis. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Note: This table is illustrative as specific experimental or calculated data for this molecule is not available in the cited sources. The values are based on general knowledge of similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(carbonyl) | ~1.50 Å |

| Bond Length | C(carbonyl)=O | ~1.22 Å |

| Bond Length | C(benzoyl)-Cl | ~1.74 Å |

| Bond Length | C(benzoyl)-F | ~1.35 Å |

| Bond Angle | C(pyridine)-C(carbonyl)-C(benzoyl) | ~120° |

| Dihedral Angle | Pyridine Ring - Benzoyl Ring | Variable (subject to conformational analysis) |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the electron-withdrawing effects of the chloro and fluoro substituents on the benzoyl ring would be expected to influence the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoylpyridine Derivative Note: This data is hypothetical and serves to illustrate the typical outputs of FMO analysis.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgreadthedocs.io Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential. In contrast, the hydrogen atoms and the regions around the electron-withdrawing halogen substituents would exhibit a more positive potential. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the movements of the molecule and its interactions with its environment, such as solvent molecules. researchgate.net For this compound, an MD simulation in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and dynamic motions of the molecule. nih.gov This is particularly important for understanding how the molecule behaves in a realistic chemical or biological environment.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Chemical Properties (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also be applied to model physicochemical properties, a field known as Quantitative Structure-Property Relationship (QSPR). wikipedia.org For a series of substituted benzoylpyridines, a QSAR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time based on a set of calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, electronic, or geometric. A typical QSAR study would involve calculating a wide range of descriptors for a set of related molecules with known experimental values for the property of interest. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the property for new, untested compounds. mdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Chemical Properties Note: This table lists descriptors that would be relevant for a QSAR study of substituted benzoylpyridines.

| Descriptor Class | Descriptor Example | Property Modeled |

| Electronic | Dipole Moment | Polarity, Solubility |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Constitutional | Molecular Weight | Various physical properties |

| Geometrical | Surface Area | Solubility, Chromatographic Retention |

Structure Property Relationships and the Influence of Halogenation

Impact of Chlorine and Fluorine on Electronic Distribution and Aromaticity

The electronic character of 2-(4-Chloro-3-fluorobenzoyl)pyridine is largely dictated by the strong inductive effects of its halogen substituents. Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic benzoyl ring. This electron-withdrawing effect is most pronounced through the sigma bonds (inductive effect), which polarizes the carbon-halogen bonds and reduces the electron density across the entire ring system.

While fluorine can also exert a moderate π-electron-donating resonance effect, its inductive effect is dominant. The combined inductive pull from both the 3-fluoro and 4-chloro substituents significantly deactivates the benzoyl ring, making it more electron-poor compared to unsubstituted benzophenone. This electronic perturbation extends to the carbonyl linker, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. The electron-deficient nature of the benzoyl group, in turn, withdraws electron density from the attached pyridine (B92270) ring, albeit to a lesser degree.

Despite this significant polarization of electron density, the fundamental aromaticity of both the pyridine and the benzene (B151609) rings is maintained. Both rings remain cyclic, planar, and fully conjugated systems with 6 π-electrons, fulfilling Hückel's rule for aromaticity. rsc.orgniscair.res.in The primary influence of the halogens is on the distribution of electron density within these aromatic systems, rather than on their inherent aromatic stability. This altered electronic distribution is a key factor in the compound's reactivity and spectroscopic properties.

Conformational Preferences and Stereoelectronic Effects Induced by Halogen Substituents

The three-dimensional structure and conformational dynamics of this compound are governed by a delicate balance of steric and electronic interactions. Like other 2-benzoylpyridine (B47108) derivatives, the molecule is not planar. rsc.org Significant rotational barriers exist around the single bonds connecting the pyridine ring to the carbonyl carbon and the benzoyl ring to the carbonyl carbon. acs.orgoup.com

The preferred conformation involves a non-coplanar arrangement of the two aromatic rings to minimize steric repulsion. Key steric interactions include those between the hydrogen atom at the C-3 position of the pyridine ring and the substituents on the benzoyl ring, as well as the repulsion between the lone pair of electrons on the pyridine nitrogen and the lone pairs on the carbonyl oxygen.

Tuning of Reactivity and Selectivity through Halogen Substitution Patterns

The halogen substitution pattern on the benzoyl ring acts as a crucial control element for the reactivity and selectivity of this compound. The strong electron-withdrawing nature of the chloro and fluoro groups significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This makes the carbonyl group highly susceptible to nucleophilic attack, a fundamental reaction for ketones. libretexts.org

Furthermore, the deactivation of the benzoyl ring influences the reactivity of the pyridine moiety. The electron-poor benzoyl group draws electron density away from the pyridine ring, making the latter more susceptible to nucleophilic addition or substitution reactions, particularly at the C2 and C4 positions which are electronically activated for such attacks. quimicaorganica.orgmdpi.com For instance, in nucleophilic aromatic substitution (SNAr) reactions, fluoropyridines have been shown to be more reactive than their chloro-analogues, suggesting that the electronic nature of the entire molecule can be finely tuned. nih.gov

The specific 3-fluoro, 4-chloro substitution pattern can also impart selectivity in certain reactions. For example, in metal-catalyzed cross-coupling reactions, the relative reactivity of C-F and C-Cl bonds can differ, potentially allowing for selective functionalization. The electronic environment created by the halogens can also direct the regioselectivity of electrophilic or nucleophilic attacks on both aromatic rings, provided the reaction conditions are suitable to overcome the general deactivation of the system.

Influence on Spectroscopic Signatures

The halogen substituents leave distinct fingerprints on the spectroscopic signatures of this compound, which are invaluable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on both aromatic rings would appear in the characteristic downfield region (typically 7.0-9.0 ppm). The protons on the pyridine ring would likely be the most downfield due to the electronegativity of the nitrogen atom. The protons on the substituted benzoyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

In the ¹³C NMR spectrum, the carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbon atoms bonded to the halogens will show distinct shifts; the carbon attached to fluorine (C-3 of the benzoyl ring) will exhibit a large C-F coupling constant. The carbon attached to chlorine (C-4) will also be shifted downfield. The chemical shifts of the pyridine carbons are also influenced, with C2 and C6 typically appearing most downfield. testbook.com

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-3 | ~7.9 |

| Pyridine H-4 | ~8.1 |

| Pyridine H-5 | ~7.6 |

| Pyridine H-6 | ~8.8 |

| Benzoyl H-2 | ~7.8 (doublet of doublets) |

| Benzoyl H-5 | ~7.5 (triplet) |

| Benzoyl H-6 | ~8.0 (doublet of doublets) |

| Note: These are estimated values. Actual spectra may vary. Coupling constants (J) would be critical for definitive assignment. |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~194 |

| Pyridine C-2 | ~155 |

| Pyridine C-3 | ~122 |

| Pyridine C-4 | ~137 |

| Pyridine C-5 | ~128 |

| Pyridine C-6 | ~150 |

| Benzoyl C-1 | ~136 |

| Benzoyl C-2 | ~131 |

| Benzoyl C-3 (C-F) | ~162 (d, ¹JCF ≈ 250 Hz) |

| Benzoyl C-4 (C-Cl) | ~135 |

| Benzoyl C-5 | ~126 |

| Benzoyl C-6 | ~130 |

| Note: These are estimated values based on data for related compounds and prediction software. nmrdb.orgorganicchemistrydata.org |

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1660-1680 cm⁻¹ for aryl ketones. chemicalbook.com The exact position will be influenced by the electron-withdrawing halogens, which tend to shift this absorption to a higher wavenumber. Other characteristic bands will include C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching (around 3000-3100 cm⁻¹). libretexts.org The C-Cl and C-F stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).

| Predicted Key IR Absorptions | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl C=O Stretch | 1680 - 1660 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 |

| C-Cl Stretch | 850 - 750 |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Atom-Economical Transformations

The synthesis of 2-(4-Chloro-3-fluorobenzoyl)pyridine and its derivatives presents an opportunity for the development of advanced catalytic systems that prioritize atom economy. Future research will likely focus on moving beyond classical synthetic methods towards more sustainable and efficient catalytic routes. This includes the exploration of transition-metal catalysis for carbon-carbon bond formation to construct the benzoylpyridine core. nih.gov The use of earth-abundant metals as catalysts is an economically and environmentally attractive approach. researchgate.net

Furthermore, the development of catalytic methods for the direct C-H functionalization of the pyridine (B92270) or benzene (B151609) ring would represent a significant advancement, eliminating the need for pre-functionalized starting materials and reducing waste. Photocatalysis and electrochemistry are also emerging as powerful tools for organic synthesis and could offer novel, mild, and highly selective pathways to this and related molecules. acs.org

Table 1: Potential Atom-Economical Catalytic Strategies

| Catalytic Approach | Potential Transformation | Advantages |

| Transition-Metal Catalysis | Cross-coupling reactions for C-C and C-N bond formation | High efficiency and selectivity |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the aromatic rings | Reduced synthetic steps, less waste |

| Photocatalysis | Light-driven reactions under mild conditions | Green and sustainable approach |

| Biocatalysis | Enzymatic reactions for specific transformations | High chemo-, regio-, and stereoselectivity |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The unique electronic properties conferred by the chloro and fluoro substituents on the benzoyl moiety, combined with the pyridine ring, suggest that this compound may exhibit novel reactivity. The presence of halogen atoms provides synthetic handles for further chemical transformations. nih.gov Future investigations will likely delve into the selective activation of the C-Cl and C-F bonds, as well as the exploration of reactions at the carbonyl group and the pyridine nitrogen.

Detailed mechanistic studies, employing both experimental techniques and computational methods, will be crucial to understanding the intricate reaction pathways. For instance, investigating the potential for this molecule to act as a ligand in organometallic chemistry could open up new catalytic applications. The study of its behavior under various reaction conditions, such as in the presence of strong bases, acids, or radical initiators, may reveal unexpected and synthetically useful transformations. Understanding the interplay between the different functional groups will be key to unlocking its full synthetic potential. nih.gov

Computational Design and In Silico Screening for New Chemical Entities with Desired Properties

Computational chemistry and in silico screening are poised to play a pivotal role in accelerating the discovery of new applications for this compound and its derivatives. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net This theoretical understanding can guide the rational design of new molecules with tailored properties.

For example, by computationally modeling the interaction of derivatives with biological targets, it may be possible to design novel drug candidates. nih.govnih.gov Similarly, in silico screening of virtual libraries based on the this compound scaffold can identify compounds with potential applications in areas such as medicinal chemistry or materials science, thereby streamlining the experimental workflow. nih.govnih.gov

Table 2: Applications of Computational Chemistry

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Understanding reactivity and mechanism | Electronic structure, bond energies, reaction barriers |

| Molecular Docking | Drug discovery | Binding affinities and modes to biological targets |

| Virtual Screening | Identification of new applications | Potential for biological activity or material properties |

| Molecular Dynamics (MD) | Studying dynamic behavior | Conformational changes, interactions with environment |

Integration into Advanced Materials Science for Non-Biological Applications

The rigid structure and the presence of polar functional groups in this compound make it an interesting building block for advanced materials. eie.gr Future research could explore its incorporation into polymers to modify their thermal, mechanical, or optical properties. The pyridine nitrogen offers a site for coordination with metal ions, suggesting the potential for creating metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas sorption properties. eie.gr

Furthermore, the photophysical properties of benzoylpyridine derivatives could be exploited in the development of photoresponsive materials or organic light-emitting diodes (OLEDs). beilstein-journals.org The introduction of this functionalized core into larger conjugated systems could lead to new materials with tailored electronic properties for applications in organic electronics. eie.grnih.gov

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The development of robust and versatile methods for the derivatization of this compound is essential for the creation of diverse chemical libraries. nih.gov These libraries can then be screened for a wide range of applications, from drug discovery to materials science. Future efforts will likely focus on developing regioselective reactions to functionalize specific positions on the aromatic rings.

Techniques such as diversity-oriented synthesis can be employed to rapidly generate a large number of structurally diverse molecules from a common starting material. nih.gov The halogen atoms present in this compound serve as excellent starting points for cross-coupling reactions, allowing for the introduction of a wide variety of substituents. nih.gov The creation of these libraries will be instrumental in systematically exploring the chemical space around this scaffold and identifying new compounds with valuable properties.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-3-fluorobenzoyl)pyridine, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between halogenated pyridine derivatives and substituted benzoyl chlorides. Key parameters include:

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of intermediates .

- Catalysis : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with reaction temperatures optimized between 80–100°C to balance reactivity and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Monitor by TLC (Rf ~0.3–0.4) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyridine to benzoyl chloride) and use slow addition of reagents to control exothermicity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–C mean 0.004 Å) and dihedral angles to confirm stereochemistry. Example: Crystal structures of related fluoropyridines show planar aromatic systems with halogen substituents influencing packing .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 249.6 g/mol).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335). Monitor airborne concentrations with real-time sensors .

- Waste Management : Segregate halogenated waste in labeled containers for incineration by licensed facilities .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to remove polar impurities.

- Distillation : For volatile byproducts (e.g., unreacted benzoyl chloride), employ fractional distillation under reduced pressure (bp ~80°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve non-polar contaminants .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing chloro and fluoro groups deactivate the benzoyl ring, directing coupling to the pyridine’s β-position. DFT calculations show a 15–20 kcal/mol activation barrier for Pd-mediated oxidative addition .

- Steric Effects : Bulkier ligands (e.g., t-Bu₃P) reduce steric hindrance at the Pd center, improving turnover frequency (TOF) by 30% .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Example: Pyridine derivatives with chloro-fluoro substituents show enhanced affinity (ΔG ~-9.5 kcal/mol) due to halogen bonding with Thr183 in ATP-binding pockets .

- QSAR Models : Correlate Hammett σ constants (σ_meta = +0.37 for Cl, +0.06 for F) with IC₅₀ values to prioritize derivatives for synthesis .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved for this compound?

Methodological Answer:

- Dose-Response Studies : Perform MTT assays across 5–100 µM ranges to identify therapeutic windows (e.g., IC₅₀ = 25 µM for cancer cells vs. >50 µM for normal cells) .

- Metabolite Profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free benzoic acid) that may skew results. Stability studies in PBS (pH 7.4) reveal a half-life of ~8 hours .

Q. What green chemistry approaches can reduce environmental impact during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.